molecular formula C18H18N2O3S B445912 METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE

METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE

Cat. No.: B445912
M. Wt: 342.4g/mol
InChI Key: BFGCBWCNLIUFKA-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with hydrazine, followed by reaction with methyl 4-formylbenzoate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazinylidene moiety can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.

    Methyl 4-formylbenzoate: Another precursor used in the synthesis.

    2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A compound with a similar benzothiophene core and potential biological activity.

Uniqueness

Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific combination of functional groups and structural features. The presence of both the benzothiophene core and the hydrazinylidene moiety provides a versatile platform for chemical modifications and potential biological activity.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4g/mol

IUPAC Name

methyl 4-[(E)-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C18H18N2O3S/c1-23-18(22)13-8-6-12(7-9-13)10-19-20-17(21)15-11-24-16-5-3-2-4-14(15)16/h6-11H,2-5H2,1H3,(H,20,21)/b19-10+

InChI Key

BFGCBWCNLIUFKA-VXLYETTFSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CSC3=C2CCCC3

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CSC3=C2CCCC3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CSC3=C2CCCC3

Origin of Product

United States

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